molecular formula C12H16O2S B7903087 Methyl 4-(isobutylthio)benzoate

Methyl 4-(isobutylthio)benzoate

Cat. No.: B7903087
M. Wt: 224.32 g/mol
InChI Key: FJVFWWGEIDGJDI-UHFFFAOYSA-N
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Description

Methyl 4-(isobutylthio)benzoate is a sulfur-containing aromatic ester characterized by a benzoate core substituted at the para position with an isobutylthio (-S-CH₂CH(CH₃)₂) group.

Properties

IUPAC Name

methyl 4-(2-methylpropylsulfanyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9(2)8-15-11-6-4-10(5-7-11)12(13)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVFWWGEIDGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(isobutylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(isobutylthio)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the nucleophilic substitution of methyl 4-bromobenzoate with isobutylthiol. This reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also be employed to improve the reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isobutylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the isobutylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Bases such as potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(isobutylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism by which methyl 4-(isobutylthio)benzoate exerts its effects depends on its chemical interactions with target molecules. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isobutylthio group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • Methyl 4-(methylthio)benzoate (): Differs in the thioether substituent (methylthio vs. isobutylthio), leading to reduced steric bulk and lower molecular weight (182.24 g/mol vs. ~224.35 g/mol for the isobutylthio variant).
  • Quinoline-piperazine derivatives (C1–C7, ): Feature a methyl benzoate core linked to substituted quinolines via a piperazine moiety.
  • Ethyl 4-substituted benzoates (): Include phenethylamino, phenethylthio, and phenethoxy substituents. The ethyl ester group may confer slower hydrolysis rates compared to methyl esters, influencing metabolic stability .
  • Methyl 4-hydroxybenzoate (): A paraben with a hydroxyl group, offering high polarity and preservative properties, contrasting with the lipophilic thioether group in Methyl 4-(isobutylthio)benzoate .
Table 1: Substituent Impact on Key Properties
Compound Substituent Molecular Weight (g/mol) Key Property
This compound -S-CH₂CH(CH₃)₂ ~224.35 High lipophilicity
Methyl 4-(methylthio)benzoate -S-CH₃ 182.24 Moderate lipophilicity
C7 () -CF₃ (quinoline-linked) ~525.48 Electron-withdrawing, enhanced stability
Methyl 4-hydroxybenzoate -OH 152.15 High water solubility

Physicochemical Properties

  • Lipophilicity: Thioether substituents (e.g., isobutylthio, methylthio) increase logP values compared to hydroxyl or amino groups. This compound is predicted to have higher membrane permeability than Methyl 4-hydroxybenzoate .
  • Solubility : Polar groups (e.g., -OH in Methyl 4-hydroxybenzoate) enhance aqueous solubility, while thioethers favor organic solvents. For example, Methyl 4-acetamido-2-hydroxybenzoate () exhibits intermediate solubility due to hydrogen-bonding acetamido and hydroxyl groups .
  • Thermal Stability : Thioethers may oxidize to sulfoxides under harsh conditions, whereas esters (e.g., ethyl benzoates in ) are prone to hydrolysis .

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